molecular formula C8H11NOS2 B12002649 Acetamide, N-[5-(ethylthio)-2-thienyl]- CAS No. 89225-39-8

Acetamide, N-[5-(ethylthio)-2-thienyl]-

Cat. No.: B12002649
CAS No.: 89225-39-8
M. Wt: 201.3 g/mol
InChI Key: BHMIQFRBADXBEX-UHFFFAOYSA-N
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Description

Acetamide, N-[5-(ethylthio)-2-thienyl]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylthio group attached to a thienyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-(ethylthio)-2-thienyl]- typically involves the reaction of 5-(ethylthio)-2-thiophenecarboxylic acid with appropriate reagents to form the desired acetamide derivative. One common method involves the use of acetic anhydride and ammonia or an amine to facilitate the formation of the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-(ethylthio)-2-thienyl]- can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group or to modify the thienyl ring.

    Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-ethylated thienyl derivatives.

    Substitution: Various substituted thienyl acetamides depending on the reagents used.

Scientific Research Applications

Acetamide, N-[5-(ethylthio)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-(ethylthio)-2-thienyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[5-(ethylthio)-2-thienyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties

Properties

CAS No.

89225-39-8

Molecular Formula

C8H11NOS2

Molecular Weight

201.3 g/mol

IUPAC Name

N-(5-ethylsulfanylthiophen-2-yl)acetamide

InChI

InChI=1S/C8H11NOS2/c1-3-11-8-5-4-7(12-8)9-6(2)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

BHMIQFRBADXBEX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(S1)NC(=O)C

Origin of Product

United States

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